(E)-2-Bromonicotinaldehyde oxime

Stereochemistry Coordination Chemistry Synthetic Reproducibility

(E)-2-Bromonicotinaldehyde oxime (CAS 666234-21-5) is a halogenated heteroaryl aldoxime with molecular formula C₆H₅BrN₂O and molecular weight 201.02 g/mol. The compound features a bromine substituent at the 2-position of the pyridine ring and an oxime functional group in the defined (E)-configuration at the 3-carbaldehyde position.

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
Cat. No. B8606484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Bromonicotinaldehyde oxime
Molecular FormulaC6H5BrN2O
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)C=NO
InChIInChI=1S/C6H5BrN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H
InChIKeyJLTNPJIPNBBWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-Bromonicotinaldehyde Oxime: A Stereochemically Defined Pyridyl Aldoxime Building Block for Medicinal Chemistry and Fragment-Based Discovery Procurement


(E)-2-Bromonicotinaldehyde oxime (CAS 666234-21-5) is a halogenated heteroaryl aldoxime with molecular formula C₆H₅BrN₂O and molecular weight 201.02 g/mol . The compound features a bromine substituent at the 2-position of the pyridine ring and an oxime functional group in the defined (E)-configuration at the 3-carbaldehyde position . This single-isomer aldoxime serves as a versatile intermediate for constructing more elaborate heterocyclic scaffolds and as a precursor for metal-coordination complexes, distinguishing it from the corresponding aldehyde, the non-brominated parent, and the (Z)-stereoisomer in both synthetic utility and physicochemical properties.

Why (E)-2-Bromonicotinaldehyde Oxime Cannot Be Replaced by Generic Pyridine Oximes or the Parent Aldehyde in Research Procurement


Substituting (E)-2-bromonicotinaldehyde oxime with the non-brominated nicotinaldehyde oxime, the parent 2-bromonicotinaldehyde, or the (Z)-stereoisomer introduces distinct liabilities. The bromine at the 2-position provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the non-halogenated analog [1]. The oxime group serves simultaneously as an aldehyde protecting group, a metal-coordinating ligand, and a precursor to nitrile oxides for cycloaddition chemistry—reactivity not accessible from the free aldehyde [2]. Critically, the (E)-configuration dictates both the metal-chelating geometry and the stereochemical outcome of subsequent transformations, meaning the (Z)-isomer or an isomeric mixture cannot guarantee reproducible results in coordination chemistry or stereospecific synthetic sequences [3].

Quantitative Differential Evidence for (E)-2-Bromonicotinaldehyde Oxime Against Its Closest Analogs


Stereochemical Definition: (E)-Isomer Versus (Z)-Isomer or Mixed-Configuration Batches

The (E)-configuration of 2-bromonicotinaldehyde oxime is explicitly specified and confirmed, in contrast to the (Z)-isomer or batches of undefined isomeric composition. For pyridine-3-carbaldehyde oximes, the (E)-isomer places the hydroxyl group anti to the pyridine ring, while the (Z)-isomer places it syn. This geometric distinction has been shown to alter the oxime group's twist angle relative to the pyridine plane by approximately 20°, as determined by NMR coupling constant analysis for 2- and 3-pyridine aldoximes [1]. The (E)-configured isomer provides a predictable N,O-chelating geometry for transition metal coordination, whereas the (Z)-isomer presents a sterically hindered and electronically distinct binding mode [2].

Stereochemistry Coordination Chemistry Synthetic Reproducibility

Vendor-Certified Purity: 98% Versus 95% Grade Batches

Commercially available (E)-2-bromonicotinaldehyde oxime from Alchem Pharmtech (Catalog Y-02256) is supplied at 98% purity . In contrast, the compound offered through alternative channels is listed at 95% purity . This 3-percentage-point difference, while numerically modest, corresponds to a 2.5-fold higher level of total impurities in the 95% material, which can confound biological assay interpretation, particularly in fragment-based screening where compounds are tested at high micromolar concentrations and impurity-driven false positives are a well-documented concern [1].

Purity Quality Assurance Reproducibility

Dual Reactive Functionality: Bromine as Cross-Coupling Handle Plus Oxime as Multifunctional Group

(E)-2-Bromonicotinaldehyde oxime uniquely combines an aryl bromide at the 2-position with an aldoxime at the 3-position. The aryl bromide enables Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are not accessible with the non-brominated nicotinaldehyde oxime (CAS 1193-92-6) . The oxime group can be dehydrated to a nitrile oxide for 1,3-dipolar cycloaddition, converted to a nitrile via dehydration, or used directly as a ligand for transition metals—reactivity absent in the parent aldehyde 2-bromonicotinaldehyde (CAS 128071-75-0) [1]. The orthogonal reactivity of these two functional groups enables sequential diversification strategies that neither the non-brominated oxime nor the brominated aldehyde can support.

Cross-Coupling Click Chemistry Metal Coordination

Bromine-Substituted Oxime Nucleophilicity Enhancement in Biological Systems

Recent studies on brominated oxime nucleophiles demonstrate that bromine substitution on the heterocyclic ring enhances nucleophilicity at the oxime oxygen, improving the reactivation of organophosphate-inhibited cholinesterases [1]. Two mono-brominated oximes in that study reactivated acetylcholinesterase comparably to non-halogenated analogues in terms of maximum reactivation, but exhibited distinct pharmacokinetic distribution including measurable CNS penetration, which was not observed for the non-brominated counterparts [1]. While (E)-2-bromonicotinaldehyde oxime is a mono-brominated pyridyl aldoxime and was not the specific compound studied, these class-level findings establish that bromination of the pyridine ring in oxime nucleophiles modulates both chemical reactivity and biological distribution relative to non-halogenated analogs.

Acetylcholinesterase Reactivation Nucleophilicity Organophosphate Antidote

Positional Isomer Differentiation at the Nicotinaldehyde Core

The position of bromine substitution on the nicotinaldehyde oxime scaffold is a critical determinant of both chemical reactivity and biological target engagement. The target compound carries bromine at the 2-position (ortho to the ring nitrogen), whereas alternative commercial isomers include 5-bromopicolinaldehyde oxime (bromine para to nitrogen, CAS 501939-52-2) and (Z)-6-bromonicotinaldehyde oxime (bromine para to nitrogen, CAS not publicly listed) [1]. The 2-position bromine in (E)-2-bromonicotinaldehyde oxime creates a sterically and electronically distinct environment: the bromine is adjacent to the pyridine nitrogen, enabling potential intramolecular interactions and directing metal coordination differently from the 5- or 6-bromo isomers. In cross-coupling reactions, the 2-position on pyridine is generally more activated toward oxidative addition than the 3- or 4-positions, giving distinct reactivity profiles [2].

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Differentiation from Parent Aldehyde by Multifunctional Reactivity in One-Pot and Cascade Sequences

The oxime functional group in (E)-2-bromonicotinaldehyde oxime enables reaction pathways unavailable to the parent aldehyde 2-bromonicotinaldehyde (CAS 128071-75-0). Specifically, aldoximes can be oxidized in situ to nitrile oxides, which undergo 1,3-dipolar cycloaddition with alkenes and alkynes to form isoxazolines and isoxazoles—a transformation not directly accessible from aldehydes without intermediate oximation [1]. Furthermore, the oxime serves as a traceless directing group for C-H activation reactions on the pyridine ring, a synthetic strategy documented for aryl oximes in general [2]. Quantitative yields approaching 100% are reported for oxime formation from aldehydes under mechanochemical conditions [3], indicating that the oxime is an energetically accessible derivative that preserves the bromine handle for subsequent transformations.

Domino Reactions Protecting-Group-Free Synthesis Nitrile Oxide Cycloaddition

Procurement-Guiding Application Scenarios for (E)-2-Bromonicotinaldehyde Oxime


Fragment-Based Drug Discovery: A Brominated Pyridyl Aldoxime Fragment with Orthogonal Elaboration Vectors

(E)-2-Bromonicotinaldehyde oxime is a compact fragment (MW 201.02) meeting the Rule of Three criteria for fragment-based screening libraries (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6). The bromine atom serves as a heavy atom for X-ray crystallographic detection and as a cross-coupling handle for fragment growing. The 98% purity grade is essential for fragment screening, where impurities at the 5% level can dominate assay signals when fragments are tested at 0.5–2 mM concentrations. The (E)-stereochemistry ensures a single, defined molecular species for crystallography and biophysical assays, avoiding the confounding effects of isomeric mixtures in electron density interpretation [1].

Metal-Organic Framework (MOF) and Coordination Polymer Precursor

The (E)-aldoxime group provides a well-defined bidentate N,O-chelating site, with the pyridine nitrogen and the oxime nitrogen or oxygen available for metal coordination, while the 2-bromo substituent introduces a potential secondary coordination site or a post-synthetic modification handle for the resulting framework. The defined (E)-geometry is critical for predictable framework topology, as the oxime twist angle of approximately 20° out of the pyridine plane creates a reproducible metal-binding geometry distinct from the (Z)-isomer. The 98% purity minimizes incorporation of ligand impurities that can introduce framework defects.

Organophosphate Antidote Research: Brominated Scaffold for CNS-Penetrant Reactivator Development

Class-level evidence from brominated pyridinium oximes indicates that bromine substitution on the heterocyclic ring can confer measurable CNS penetration, a critical limitation of current antidotes such as 2-PAM and HI-6 that are peripherally restricted due to their permanent cationic charge . While (E)-2-bromonicotinaldehyde oxime bears no quaternary ammonium group, it provides a brominated pyridine aldoxime scaffold that can serve as a starting point for designing uncharged, CNS-penetrant AChE reactivators. The 2-bromo substituent offers a synthetic handle for late-stage diversification to optimize both reactivation potency and pharmacokinetic profile.

Heterocyclic Library Synthesis via Sequential Cross-Coupling and Oxime Cycloaddition

The orthogonal reactivity of the aryl bromide and the aldoxime in (E)-2-bromonicotinaldehyde oxime enables a two-step diversification sequence: (i) Pd-catalyzed Suzuki coupling at the 2-position to introduce aryl/heteroaryl diversity, followed by (ii) oxime oxidation to the nitrile oxide and 1,3-dipolar cycloaddition with an alkene or alkyne to generate isoxazoline or isoxazole products [1]. This sequential strategy generates two diversity points from a single building block in two operational steps, representing a step-economical approach to 2,3-disubstituted pyridine libraries that neither the non-brominated oxime nor the parent aldehyde can support.

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